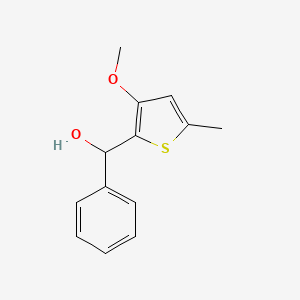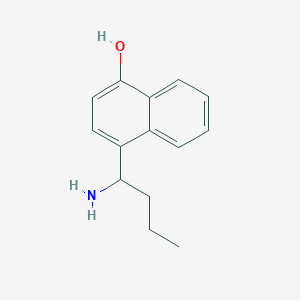
3-(2,6-Difluoro-phenoxy)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-Difluoro-phenoxy)propanenitrile is an organic compound with the molecular formula C9H7F2NO and a molecular weight of 183.15 g/mol It is characterized by the presence of a difluorophenoxy group attached to a propanenitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluoro-phenoxy)propanenitrile typically involves the reaction of 2,6-difluorophenol with 3-chloropropanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the phenoxide ion formed from 2,6-difluorophenol attacks the carbon atom of the 3-chloropropanenitrile, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity of the product. The choice of solvents, catalysts, and purification methods are tailored to meet industrial standards and regulatory requirements.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,6-Difluoro-phenoxy)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids or amides.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The difluorophenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-(2,6-Difluoro-phenoxy)propanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mecanismo De Acción
The mechanism of action of 3-(2,6-Difluoro-phenoxy)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The difluorophenoxy group can enhance the compound’s binding affinity and specificity towards these targets, while the nitrile group can participate in various biochemical reactions. The exact pathways and molecular interactions involved are subject to ongoing research and may vary depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2,4-Difluoro-phenoxy)propanenitrile
- 3-(2,6-Dichloro-phenoxy)propanenitrile
- 3-(2,6-Difluoro-phenoxy)butanenitrile
Uniqueness
3-(2,6-Difluoro-phenoxy)propanenitrile is unique due to the presence of two fluorine atoms on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. The difluorophenoxy group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets compared to its analogs with different substituents .
Propiedades
Fórmula molecular |
C9H7F2NO |
|---|---|
Peso molecular |
183.15 g/mol |
Nombre IUPAC |
3-(2,6-difluorophenoxy)propanenitrile |
InChI |
InChI=1S/C9H7F2NO/c10-7-3-1-4-8(11)9(7)13-6-2-5-12/h1,3-4H,2,6H2 |
Clave InChI |
UVFIWHPWONVLQV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)OCCC#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(1-Methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13081914.png)
![1-[(2-hydroxy-5-methoxyphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B13081916.png)
![3-[(3-Methylbutan-2-yl)oxy]azetidine](/img/structure/B13081936.png)








